molecular formula C11H11N5O3S B2872489 4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one CAS No. 745069-21-0

4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one

Cat. No. B2872489
CAS RN: 745069-21-0
M. Wt: 293.3
InChI Key: SVWFOZWCJHAJCK-UHFFFAOYSA-N
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Description

The compound “4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one” is a derivative of 1,2,4-triazine . The 1,2,4-triazine ring is a heterocyclic compound and is known for its multidirectional biological activity .


Molecular Structure Analysis

The molecular structure of this compound is based on the 1,2,4-triazine ring, which is a heterocyclic compound. It contains a nitrogen atom, which can bear a hydrogen atom, and is known as pyrrole type nitrogen .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s worth noting that compounds containing the 1,2,4-triazole ring are known for their significant antibacterial activity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

4-Amino-6-methyl-3-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1,2,4-triazin-5-one is involved in the synthesis of novel 1,2,4-triazole derivatives, which have been screened for antimicrobial activities. Some of these derivatives demonstrate good to moderate activities against test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).

Novel Diarylsulphides and Diarylsulphones

This compound is used in the synthesis of new diarylsulphides and diarylsulphones containing a quinazol-4-one moiety. The biological activities of some of these compounds have been tested, indicating their relevance in the field of bioorganic chemistry (Abbady et al., 2007).

Reactions with Sulfonylacetic Acid Nitriles

The compound is involved in reactions with arylsulfonylacetonitriles and dinitriles of sulfonyldiacetic acid. This leads to the synthesis of 7-amino-3-R-8-(R'-sulfonyl)-1,4-dihydropyrazolo[5,1-c][1,2,4]triazin-4-ones, a new class of geminal sulfones with potential applications in heterocyclic compound chemistry (Britsun et al., 2003).

Synthesis of Triazolo[1,5-a]triazin-7-one Derivatives

The compound is used in synthesizing novel triazolo[1,5-a]triazin-7-ones. This involves a synthetic sequence that includes alkylation, reaction with p-nitrophenyl chloroformate, and final oxidation. These derivatives have implications in functionalized triazole synthesis, showing the versatility of the compound in organic synthesis (Heras et al., 2003).

Inhibitory Action Against Carbonic Anhydrase Isoforms

A series of s-triazine derivatives incorporating this compound have shown inhibitory action against carbonic anhydrase isoforms, particularly relevant in physiological and tumor-associated contexts. This indicates its potential in the development of anticancer drugs targeting specific enzyme isoforms (Havránková et al., 2018).

Novel Fluorine Substituted α-Aminophosphonic Acids

The compound is involved in synthesizing novel fluorine-substituted α-amino phosphonic acids with antioxidant properties. This showcases its application in creating compounds with enhanced biological activities (Makki et al., 2018).

Larvicidal and Antimicrobial Activities

Triazinone derivatives involving this compound have been evaluated for their larvicidal and antimicrobial properties. This highlights its potential in developing agents for controlling mosquito populations and combating microbial infections (Kumara et al., 2015).

properties

IUPAC Name

4-amino-6-methyl-3-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O3S/c1-7-10(17)15(12)11(14-13-7)20-6-8-2-4-9(5-3-8)16(18)19/h2-5H,6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWFOZWCJHAJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N(C1=O)N)SCC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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